molecular formula C21H11Cl2N3O2 B2683274 (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide CAS No. 301312-30-1

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide

Cat. No.: B2683274
CAS No.: 301312-30-1
M. Wt: 408.24
InChI Key: PNFRZKSPYYAQKR-NTEUORMPSA-N
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Description

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes cyano groups, phenyl rings, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dichlorophenyl acetic acid derivatives.

    Acryloylation: The furan derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide moiety.

    Nitrile Addition: The final step involves the addition of cyano groups to the phenyl rings through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(4-cyanophenyl)-3-phenylacrylamide: Lacks the furan and dichlorophenyl groups.

    (E)-2-cyano-N-(4-cyanophenyl)-3-(2,5-dichlorophenyl)acrylamide: Similar but without the furan ring.

Uniqueness

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is unique due to the presence of both the furan ring and the dichlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications where these features are advantageous.

Properties

IUPAC Name

(E)-2-cyano-N-(4-cyanophenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2N3O2/c22-15-3-7-19(23)18(10-15)20-8-6-17(28-20)9-14(12-25)21(27)26-16-4-1-13(11-24)2-5-16/h1-10H,(H,26,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFRZKSPYYAQKR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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